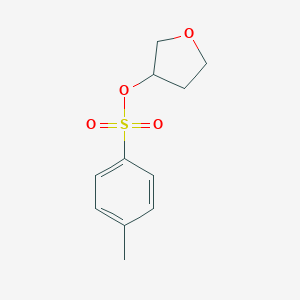

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Übersicht

Beschreibung

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (THF-MBS) is a compound that has been synthesized and studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antitumor Agents : Tetraphenylantimony 4-methylbenzenesulfonate shows potential as an antitumor agent due to its unique structure, which includes phenyl and arenesulfonate groups (Sharutin et al., 2002).

Cognitive Deficit Treatment : A tetrahydrofuran ether-based AMPA receptor potentiator, PF-04958242, demonstrates potential for treating cognitive deficits in schizophrenia patients. It is noted for its high potency, selectivity, and metabolic stability (Shaffer et al., 2015).

Chemical Reactivity : The substitution product (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate shows moderate to good yields with most nucleophiles under specific conditions, except for benzyl alcohol and indole (Forcellini et al., 2015).

Solvolytic Reactions : The tetrahydrofuran ring is crucial in neighboring group participation in solvolytic reactions, being twice as effective as the methoxyl group (Kwiatkowski et al., 1965).

Antimony-Based Catalysts : Tetra-p-tolylantimony 4-methylbenzenesulfonate (I) exhibits a distorted trigonal bipyramidal coordination, suggesting potential applications in antimony-based catalysts (Sharutin et al., 2003).

Electron Delocalization : Cs+-assisted pi-s-pi-delocalization in tetrahydrofuran anion radicals is used to control electronic coupling in benzene-cesium systems (Stevenson et al., 2006).

Stereoinduced Cyclization : The cyclization of acyloxyalkenes using iodosylbenzene via a 1,3-dioxan-2-yl cation leads to high diastereomeric ratio tetrahydrofurans with high stereocontrol (Fujita et al., 2008).

Reaction Mechanism Study : The reaction mechanism for tetrahydrofuran (II) with N, N-dibromobenzenesulfonamide (I) involves chain processes, with ylid-like oxonium ion (III) acting as a sensitizer and bromine liberation (Kamiya et al., 1972).

Combustion Modeling : The reaction of OH radicals with tetrahydrofuran at high temperatures is important for combustion modeling, leading to the formation of tetrahydrofuran-2-yl (THF-R2) or tetrahydrofuran-3-yl (THF-R3) radicals and water (Giri et al., 2017).

Drug Development : ITI-007 is a potent and orally active multifunctional drug candidate for treating neuropsychiatric and neurological disorders, showcasing the versatility of tetrahydrofuran-based compounds (Li et al., 2014).

Polymerization Studies : Ethyl 2,4,6-Trinitrobenzenesulfonate (EtOTn) initiates ring-opening polymerization of tetrahydrofuran, with kinetic studies highlighting the influence of counteranion nature on the rate constants for initiation and propagation (Kobayashi et al., 1974).

Corrosion Inhibition : 4-IPhOXTs, a derivative of 4-methylbenzenesulfonate, effectively inhibits aluminum corrosion in sulfuric acid, with its efficiency increasing with concentration (Ehsani et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H301, H311, H331, and H341 . These codes correspond to specific hazards, such as toxicity if swallowed (H301), toxicity in contact with skin (H311), toxicity if inhaled (H331), and suspected of causing genetic defects (H341) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

oxolan-3-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCNXHYRAKUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550848 | |

| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112052-11-6 | |

| Record name | Oxolan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

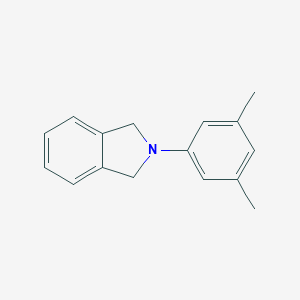

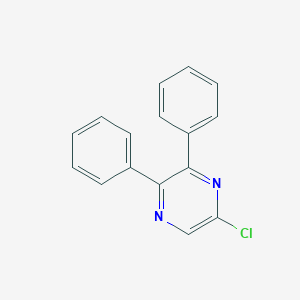

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)

![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)